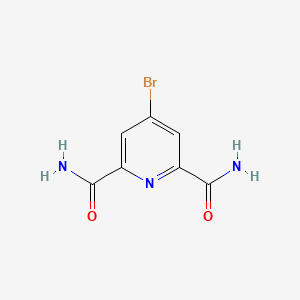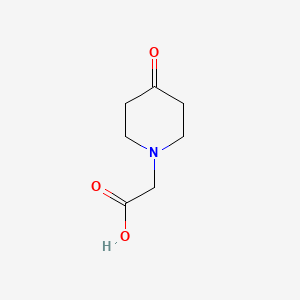
4-Bromopyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C7H6BrN3O2 and a molecular weight of 244.04 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound.
Mechanism of Action
Target of Action
4-Bromopyridine-2,6-dicarboxamide primarily targets carbonic anhydrase (CA) and cholinesterase (ChE) . These enzymes play crucial roles in physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while cholinesterase is essential for nerve function.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase and cholinesterase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, cholinesterase inhibition can affect nerve signal transmission .
Pharmacokinetics
The compound’s molecular weight of 244.04 might influence these properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of carbonic anhydrase and cholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-2,6-dicarboxamide typically involves the bromination of pyridine-2,6-dicarboxamide. One common method is the reaction of pyridine-2,6-dicarboxamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Negishi coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromopyridine-2,6-dicarboxamide has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Catalysis: The compound is used in catalytic organic transformations, such as cross-coupling reactions.
Biological Studies: It is employed in the study of metalloenzyme active sites and their synthetic modeling.
Sensing and Recognition: The compound is used in the development of sensors and recognition systems for detecting various analytes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: The parent compound without the bromine substitution.
2-Bromopyridine: A similar compound with bromine substitution at the 2-position.
4-Chloropyridine-2,6-dicarboxamide: A compound with chlorine substitution instead of bromine.
Uniqueness
4-Bromopyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 4-position enhances its reactivity in substitution and coupling reactions compared to its non-brominated counterpart .
Properties
IUPAC Name |
4-bromopyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQHWUPJBJBKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate](/img/structure/B2376649.png)


![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)

![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)

![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)

